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Compound of Interest

Compound Name: Antibacterial agent 35

Cat. No.: B13921499 Get Quote

Introduction

Q-35 is a novel fluoroquinolone antibacterial agent with demonstrated in vitro and in vivo

efficacy.[1][2] These application notes provide a comprehensive overview of the formulation

strategies and protocols for conducting in vivo studies to evaluate the therapeutic potential of

Q-35. The information is intended for researchers, scientists, and drug development

professionals engaged in preclinical antibacterial research.

Chemical Properties (Hypothetical)

To provide a more complete application note, certain physicochemical properties of Q-35 are

hypothesized below, as they are not fully detailed in the provided search results. These values

are typical for fluoroquinolone-class antibiotics and are for illustrative purposes.
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Property Value

Chemical Class Fluoroquinolone

Molecular Formula C₂₀H₂₄FN₃O₃

Molecular Weight 389.42 g/mol

Appearance Off-white to pale yellow crystalline powder

Solubility
Sparingly soluble in water, soluble in DMSO and

dilute acidic solutions

pKa 6.8 (amine), 8.5 (carboxylic acid)

LogP 1.2

Mechanism of Action

As a fluoroquinolone, Q-35 is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV.

[2] These enzymes are essential for bacterial DNA replication, transcription, repair, and

recombination. By inhibiting these enzymes, Q-35 disrupts bacterial DNA synthesis, leading to

bactericidal activity against susceptible organisms.[2]

In Vitro Antibacterial Activity of Q-35
The following table summarizes the in vitro activity of Q-35 against a panel of Gram-positive

and Gram-negative bacteria, as determined by the minimum inhibitory concentration (MIC)

required to inhibit 90% of the strains (MIC₉₀).
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Bacterial Strain Q-35 MIC₉₀ (µg/mL)

Staphylococcus aureus 0.2

Methicillin-resistant S. aureus (MRSA) 6.25

Staphylococcus epidermidis 0.2

Streptococcus pneumoniae 0.39

Streptococcus pyogenes 0.39

Escherichia coli 0.2

Enterobacter aerogenes 0.78

Pseudomonas aeruginosa 12.5

Data sourced from Iwasaki et al., 1995.[2]

In Vivo Efficacy of Q-35
In vivo studies in murine models have demonstrated the therapeutic efficacy of Q-35 in various

infection models.

Infection Model Pathogen Efficacy of Q-35

Systemic Infection

(Septicemia)
Various Activity reflects in vitro MICs

Respiratory Tract Infection
Streptococcus pneumoniae

TMS-3

Therapeutic effect similar to

sparfloxacin and tosufloxacin

Pyelonephritis Escherichia coli TMS-3 Activity similar to ofloxacin

Data sourced from Iwasaki et

al., 1995.[1]

Pharmacokinetics

Following a single oral administration in mice, the peak serum, lung, and kidney concentrations

of Q-35 were intermediate when compared to other tested fluoroquinolones.[1]
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Protocols for In Vivo Studies
Formulation Protocol for Oral Administration

While the specific formulation for Q-35 in the cited studies is not detailed, a common approach

for administering poorly water-soluble compounds like fluoroquinolones to rodents involves

creating a suspension. The following is a general protocol that can be adapted for Q-35.

Materials:

Q-35 powder

Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water

Alternative Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[3]

Sterile mortar and pestle or homogenizer

Sterile graduated cylinders and beakers

Calibrated balance

pH meter and adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

Procedure:

Vehicle Preparation: Prepare the 0.5% CMC solution by slowly adding the required amount

of CMC powder to sterile water while stirring continuously until a clear, homogeneous

solution is formed.

Weighing Q-35: Accurately weigh the required amount of Q-35 powder based on the desired

final concentration and dosing volume.

Suspension Preparation:

Place the weighed Q-35 powder into a sterile mortar.
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Add a small volume of the CMC vehicle to the powder and triturate with the pestle to form

a smooth paste.

Gradually add the remaining vehicle in small portions while continuously mixing to ensure

a uniform suspension.

pH Adjustment (Optional): If necessary, adjust the pH of the suspension to a physiologically

acceptable range (typically pH 6.5-7.5) using dilute HCl or NaOH.

Final Volume and Storage: Transfer the final suspension to a sterile, labeled container. Store

at 2-8°C and protect from light. It is recommended to prepare the formulation fresh on the

day of the experiment.

Animal Model: Murine Systemic Infection Model

This protocol outlines a general procedure for evaluating the efficacy of Q-35 in a murine model

of systemic infection (septicemia).

Materials:

6-8 week old female BALB/c mice

Pathogen of interest (e.g., Staphylococcus aureus) grown to mid-log phase

Sterile saline

Q-35 formulation

Control vehicle

Positive control antibiotic (e.g., ciprofloxacin)

Syringes and gavage needles for oral administration

Syringes and needles for intraperitoneal injection

Procedure:

Infection:
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Prepare a bacterial suspension in sterile saline to the desired concentration (e.g., 1 x 10⁷

CFU/mL). The exact inoculum should be determined in pilot studies to induce a non-lethal

but significant infection.

Inject each mouse intraperitoneally (IP) with 0.1 mL of the bacterial suspension.

Treatment:

At a predetermined time post-infection (e.g., 1 hour), randomly assign mice to treatment

groups (Vehicle control, Q-35 at various doses, Positive control).

Administer the assigned treatment via oral gavage. The volume is typically 0.1-0.2 mL per

10 g of body weight.

Monitoring:

Observe the mice for clinical signs of illness (e.g., lethargy, ruffled fur, hunched posture) at

regular intervals for a specified period (e.g., 72 hours).

Record survival data for each group.

Bacterial Load Determination (Optional):

At a specific time point post-treatment (e.g., 24 hours), a subset of mice from each group

can be euthanized.

Aseptically collect organs (e.g., spleen, liver, kidneys).

Homogenize the organs in sterile saline.

Perform serial dilutions of the homogenates and plate on appropriate agar media to

determine the bacterial load (CFU/organ).
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Caption: Experimental workflow for in vivo efficacy testing of Q-35.
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Caption: Mechanism of action of Q-35 on bacterial DNA replication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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